(RS)-G12Di-1
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Overview
Description
(RS)-G12Di-1 is a chiral compound with significant interest in various scientific fields due to its unique stereochemical properties. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. This characteristic makes this compound particularly valuable in stereochemistry and enantioselective synthesis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-G12Di-1 typically involves a multi-step process starting from readily available precursors. The key steps include:
Formation of the Chiral Center: This is achieved through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often employs chiral catalysts or auxiliaries to induce chirality in the molecule.
Coupling Reactions: The chiral intermediate is then subjected to coupling reactions with appropriate reagents to form the desired product. Common reagents include organometallic compounds and halides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity racemic mixture.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: (RS)-G12Di-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride convert this compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles result in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halide-substituted derivatives.
Scientific Research Applications
(RS)-G12Di-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in stereochemical studies and enantioselective synthesis.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of chiral drugs and agrochemicals.
Mechanism of Action
The mechanism of action of (RS)-G12Di-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and eliciting specific effects. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
(RS)-G12Di-2: Another chiral compound with similar stereochemical properties but different functional groups.
(RS)-G12Di-3: A structurally related compound used in similar applications but with distinct reactivity.
Uniqueness: (RS)-G12Di-1 is unique due to its specific chiral configuration and the resulting stereochemical effects. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C37H35FN6O4 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
4-[3-[7-(8-ethynylnaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]oxetan-2-one |
InChI |
InChI=1S/C37H35FN6O4/c1-2-22-7-3-8-23-9-4-10-26(30(22)23)32-31(38)33-27(18-39-32)34(41-36(40-33)47-21-37-13-5-15-43(37)16-6-14-37)42-19-24-11-12-25(20-42)44(24)35(46)28-17-29(45)48-28/h1,3-4,7-10,18,24-25,28H,5-6,11-17,19-21H2 |
InChI Key |
CYWFCHUQQPFUCN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=C1C(=CC=C2)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6C(=O)C7CC(=O)O7)OCC89CCCN8CCC9 |
Origin of Product |
United States |
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